
4-(1-Methyl-5-imidazolyl)benzoic Acid
Overview
Description
4-(1-Methyl-5-imidazolyl)benzoic Acid is a chemical compound with the molecular formula C11H10N2O2 It is characterized by the presence of an imidazole ring substituted with a methyl group at the 1-position and a benzoic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-5-imidazolyl)benzoic Acid typically involves the reaction of benzoic acid derivatives with imidazole compounds. One common method includes the reaction of benzoyl chloride with 1-methylimidazole under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-5-imidazolyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: 4-(1-Methyl-5-imidazolyl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 4-(1-methyl-5-imidazolyl)benzoic acid exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens. This makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in various metabolic pathways. For instance, it has been investigated for its potential to inhibit enzymes linked to cancer progression and other diseases, suggesting its role in drug development aimed at therapeutic interventions.
Drug Development
The compound is being explored as a potential therapeutic agent for treating diseases such as cancer and infectious diseases. Its structural characteristics allow it to interact favorably with biological targets, enhancing its efficacy as a drug candidate.
Material Science
Polymer Synthesis
In material science, this compound is utilized in the synthesis of polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in creating materials with enhanced mechanical and thermal properties.
Nanotechnology Applications
The compound's unique properties are leveraged in the fabrication of nanostructured materials that can be used in electronics and photonics, demonstrating its versatility beyond traditional applications.
Agricultural Chemistry
Pesticide Formulation
The compound is also being researched for its application in agriculture, specifically in the formulation of pesticides and herbicides. Its effectiveness against various pests can be attributed to its biochemical activity, which disrupts the normal functioning of target organisms.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential use in developing new antibiotics.
Case Study 2: Enzyme Inhibition
Another research project focused on the inhibition of specific kinases associated with cancer cell proliferation. The findings revealed that this compound effectively inhibited these kinases in vitro, offering insights into its possible application as a targeted cancer therapy.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-5-imidazolyl)benzoic Acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
4-(1H-Imidazol-1-yl)benzoic Acid: Similar structure but lacks the methyl group on the imidazole ring.
4-(1-Methyl-1H-imidazol-2-yl)benzoic Acid: The position of the imidazole ring attachment differs.
4-(1-Methyl-1H-imidazol-4-yl)benzoic Acid: The substitution pattern on the imidazole ring is different.
Uniqueness: 4-(1-Methyl-5-imidazolyl)benzoic Acid is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding affinities and specificities compared to its analogs .
Biological Activity
4-(1-Methyl-5-imidazolyl)benzoic acid, a derivative of benzoic acid featuring an imidazole ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₁H₁₀N₂O₂. The presence of both an imidazole and a benzoic acid moiety contributes to its amphoteric nature, allowing it to exhibit both acidic and basic characteristics. This versatility enhances its reactivity and potential interactions with various biological targets.
Biological Activities
This compound exhibits a broad spectrum of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including Helicobacter pylori and other Gram-negative and Gram-positive bacteria .
- Anticancer Properties : Research indicates that derivatives of benzoic acid can inhibit the activity of several receptor tyrosine kinases involved in cancer progression. In particular, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially modulating pathways involved in inflammation.
- Antioxidant Activity : It has been noted for its ability to scavenge free radicals, thus contributing to its antioxidant effects .
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Modulation : The compound interacts with various enzymes, influencing their activity. For example, it has been shown to activate cathepsins B and L, which play crucial roles in protein degradation pathways .
- Cell Signaling Pathways : It can affect cellular signaling pathways by modulating the activity of receptors and enzymes involved in key biological processes. This includes the inhibition of specific kinases associated with cancer cell proliferation .
Case Studies
-
Antimicrobial Efficacy Against H. pylori :
A study demonstrated that derivatives similar to this compound effectively inhibited H. pylori growth in vitro, showcasing inhibition zones significantly larger than control compounds . -
Cytotoxicity in Cancer Cells :
In a comparative study of benzoic acid derivatives, this compound exhibited potent cytotoxicity against several solid tumor cell lines. The mechanism was linked to the inhibition of receptor tyrosine kinases critical for tumor growth .
Research Findings Summary
The following table summarizes key findings from recent studies regarding the biological activity and potential applications of this compound:
Q & A
Q. What are the recommended synthetic routes for 4-(1-Methyl-5-imidazolyl)benzoic Acid, and how can structural purity be optimized?
Basic Research Focus
A multi-step approach is typically employed, involving condensation of imidazole derivatives with benzoic acid precursors. For example, analogous syntheses of imidazole-containing benzoic acids (e.g., 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid) use nucleophilic substitution or Schiff base formation, followed by purification via recrystallization or column chromatography . To optimize purity:
- Use elemental analysis to verify stoichiometry.
- Confirm regioselectivity with ¹H NMR (e.g., monitoring imidazole proton shifts at δ 7.5–8.5 ppm) .
- Employ LC-MS to detect trace byproducts (e.g., unreacted intermediates) .
Q. How can researchers resolve discrepancies in spectroscopic data for imidazole-benzoic acid derivatives?
Advanced Research Focus
Contradictions in NMR or mass spectra often arise from tautomerism (imidazole ring proton shuffling) or solvent-dependent conformational changes. Methodological solutions include:
- Variable-temperature NMR : Assess dynamic equilibria by analyzing peak splitting at low temperatures .
- Deuterated solvent screening : Compare DMSO-d6 vs. CDCl3 to identify solvent-sensitive protons .
- High-resolution mass spectrometry (HRMS) : Distinguish isobaric impurities (e.g., methyl vs. ethyl esterification artifacts) .
Q. What strategies are effective for evaluating the pharmacological potential of this compound derivatives?
Advanced Research Focus
Derivatives can be screened for bioactivity using:
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or antioxidant capacity via DPPH radical scavenging .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl group at N1, carboxylate at C4) to correlate with efficacy. For example, analogs with electron-withdrawing groups on the benzoic acid moiety showed enhanced antihypoxic activity in preliminary studies .
- Molecular docking : Simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential) using software like AutoDock Vina .
Q. How should researchers design stability studies for imidazole-containing benzoic acids under varying pH conditions?
Basic Research Focus
Stability is critical for pharmacokinetic profiling. Key steps include:
- pH-rate profiling : Incubate the compound in buffers (pH 1–10) at 37°C, sampling at intervals (0, 24, 48 hrs).
- Analytical monitoring : Use HPLC with UV detection (λ = 254 nm) to quantify degradation products. For example, ester hydrolysis in acidic conditions may generate free benzoic acid .
- Arrhenius analysis : Predict shelf-life by studying degradation kinetics at elevated temperatures .
Q. What are the challenges in characterizing tautomeric forms of this compound, and how can they be addressed?
Advanced Research Focus
Imidazole tautomerism (1H vs. 3H forms) complicates spectral interpretation. Solutions include:
- X-ray crystallography : Resolve tautomeric states via crystal structure determination (e.g., bond lengths between N1 and C5) .
- IR spectroscopy : Identify N-H stretching vibrations (~3200 cm⁻¹) to distinguish protonated vs. deprotonated forms .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict energetically favorable tautomers .
Q. How can researchers mitigate side reactions during functionalization of the imidazole ring?
Basic Research Focus
Common side reactions include over-alkylation or oxidation. Mitigation strategies:
- Controlled reaction stoichiometry : Use a 1:1 molar ratio of alkylating agent (e.g., methyl iodide) to imidazole to prevent di-substitution .
- Inert atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of thiol or amine groups .
- Protective groups : Temporarily block the carboxylate with tert-butyl esters, which can be cleaved via TFA .
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound batches?
Advanced Research Focus
- UPLC-PDA : Achieve ppm-level detection of impurities using a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in H₂O/MeCN) .
- ²D NMR (HSQC, HMBC) : Resolve overlapping signals from structurally similar byproducts (e.g., regioisomeric imidazoles) .
- ICP-MS : Detect heavy metal catalysts (e.g., Pd, Ni) if coupling reactions are used .
Properties
IUPAC Name |
4-(3-methylimidazol-4-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-12-6-10(13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUJRMUIEJAVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699070 | |
Record name | 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305806-38-6 | |
Record name | 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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